20β-DHP Ranks as the Most Potent CYP17A1 Modifier Among Tested Steroids, Surpassing 20α-DHP and Clinical Inhibitors
In a recombinant Saccharomyces cerevisiae GRF18/YEp5117α system expressing bovine adrenocortical cytochrome P450c17, 20β-dihydroprogesterone exhibited the maximal inhibitory effect on catalytic parameters. The complete rank order was: 20β-dihydroprogesterone (maximal effect) > mifepristone = ketoconazole > 20α-dihydroprogesterone > danazol > dexamethasone, metyrapone (without effect) [1]. This study provides a direct, within-experiment comparison establishing that 20β-DHP is not merely a reduced metabolite but a potent, stereospecific inhibitor of androgen biosynthesis exceeding the potency of both its 20α epimer and clinically used agents.
| Evidence Dimension | CYP17A1 catalytic inhibition potency rank order |
|---|---|
| Target Compound Data | 20β-DHP = maximal effect (Rank 1) |
| Comparator Or Baseline | 20α-DHP (Rank 4); mifepristone (Rank 2); ketoconazole (Rank 2); danazol (Rank 5); dexamethasone/metyrapone (no effect) |
| Quantified Difference | 20β-DHP > 20α-DHP by a statistically significant margin (p < 0.05); 20β-DHP > mifepristone = ketoconazole |
| Conditions | Recombinant S. cerevisiae expressing bovine CYP17; progesterone substrate; catalytic parameter analysis |
Why This Matters
Researchers studying androgen biosynthesis or screening CYP17 inhibitors must use 20β-DHP rather than 20α-DHP to achieve maximal enzyme modulation; substitution would yield sub-maximal inhibition and confound dose-response analyses.
- [1] Shkumatov VM, Usanov SA, Gilep AA, et al. Effect of steroid biosynthesis modifiers on progesterone biotransformation by recombinant yeasts expressing cytochrome P450c17. Applied Biochemistry and Microbiology. 2007;43(1):87-94. DOI: 10.1134/S1990750807010131. View Source
